![molecular formula C4F6O4Pb B13410841 Bis[(2,2,2-trifluoroacetyl)oxy]lead](/img/structure/B13410841.png)
Bis[(2,2,2-trifluoroacetyl)oxy]lead
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead trifluoroacetate is an organometallic compound with the chemical formula Pb(CF₃CO₂)₂. It is a derivative of trifluoroacetic acid, where the hydrogen atoms are replaced by lead. This compound is known for its unique properties and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead trifluoroacetate can be synthesized through the reaction of lead(II) oxide or lead(II) carbonate with trifluoroacetic acid. The reaction typically occurs under reflux conditions, where the lead compound is dissolved in trifluoroacetic acid, and the mixture is heated until the reaction is complete. The resulting solution is then evaporated to obtain lead trifluoroacetate as a solid.
Industrial Production Methods: In industrial settings, lead trifluoroacetate is produced using similar methods but on a larger scale. The reaction is carried out in large reactors, and the product is purified through crystallization or distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Lead trifluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(0) or lead(II) compounds.
Substitution: It can participate in substitution reactions where the trifluoroacetate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and other nucleophiles are used under mild conditions.
Major Products Formed:
Oxidation: Lead(IV) trifluoroacetate.
Reduction: Lead(0) or lead(II) compounds.
Substitution: Various organolead compounds depending on the substituent.
Scientific Research Applications
Lead trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of lead-containing compounds.
Biology: It is used in studies involving lead toxicity and its effects on biological systems.
Medicine: Research on lead-based drugs and their potential therapeutic applications.
Industry: It is used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of lead trifluoroacetate involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, disrupting their normal function. The trifluoroacetate groups enhance its solubility and reactivity, allowing it to participate in various chemical reactions. The pathways involved include oxidative stress and inhibition of enzyme activity, leading to cellular damage.
Comparison with Similar Compounds
Lead Acetate: Similar in structure but with acetate groups instead of trifluoroacetate.
Lead Nitrate: Contains nitrate groups and is more soluble in water.
Lead Chloride: Contains chloride ions and has different solubility and reactivity.
Uniqueness: Lead trifluoroacetate is unique due to the presence of trifluoroacetate groups, which impart distinct chemical properties such as higher reactivity and solubility in organic solvents. This makes it particularly useful in organic synthesis and industrial applications.
Properties
Molecular Formula |
C4F6O4Pb |
|---|---|
Molecular Weight |
433 g/mol |
IUPAC Name |
bis[(2,2,2-trifluoroacetyl)oxy]lead |
InChI |
InChI=1S/2C2HF3O2.Pb/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 |
InChI Key |
XVULNTYAIWEMSW-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(F)(F)F)O[Pb]OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,5R,8R,11R,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13410760.png)
![2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13410779.png)

![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13410794.png)
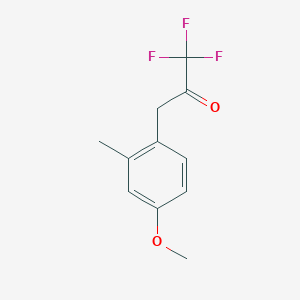

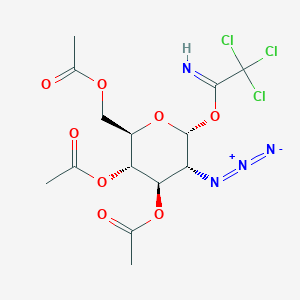
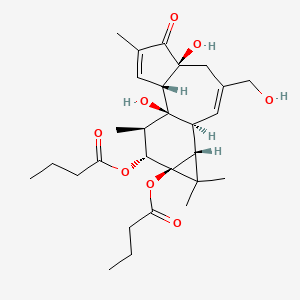
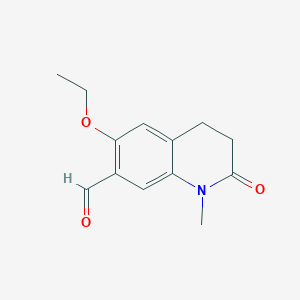

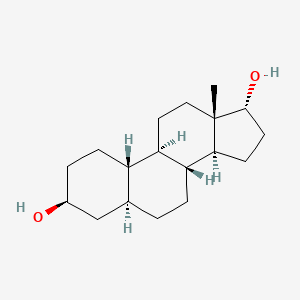
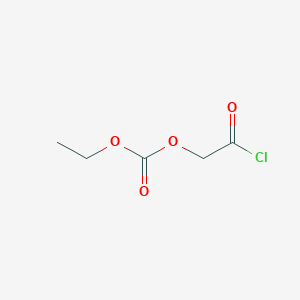
![Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine](/img/structure/B13410837.png)

